molecular formula C15H19N5 B565664 N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine CAS No. 208941-96-2

N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine

Cat. No.: B565664
CAS No.: 208941-96-2
M. Wt: 269.352
InChI Key: ABKUUFDCAHYSCG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine, also known as this compound, is a useful research compound. Its molecular formula is C15H19N5 and its molecular weight is 269.352. The purity is usually 95%.
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Mechanism of Action

Target of Action

Iso Rizatriptan, also known as G7C3579X6Q, Rizatriptan impurity C, or N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine, is a selective agonist for serotonin (5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes . These receptors are primarily found in cranial arteries and are involved in the constriction of blood vessels .

Mode of Action

Iso Rizatriptan binds with high affinity to the 5-HT1B and 5-HT1D receptors . This binding causes vasoconstriction of intracranial extracerebral blood vessels, which is thought to occur primarily via 5-HT1B receptors . Additionally, Iso Rizatriptan inhibits nociceptive neurotransmission in trigeminal pain pathways .

Biochemical Pathways

The activation of 5-HT1B and 5-HT1D receptors by Iso Rizatriptan leads to a decrease in the activity of the trigeminovascular system . This results in the release of vasoactive neuropeptides, causing vasodilation of the meningeal vessels and neurogenic inflammation . These actions correlate with the relief of migraine symptoms .

Pharmacokinetics

Iso Rizatriptan is reported to reach maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans . It has a relatively shorter elimination half-life than other triptans . It is excreted primarily in urine (82%, 14% as unchanged drug) and feces (12%) .

Result of Action

The molecular and cellular effects of Iso Rizatriptan’s action primarily involve the constriction of brain blood vessels and the blocking of pain impulses . This leads to the reduction of pain, nausea, and other migraine sensations .

Action Environment

The action, efficacy, and stability of Iso Rizatriptan can be influenced by various environmental factors. For instance, the bioavailability of Iso Rizatriptan may be affected by factors such as the patient’s metabolic rate, the presence of food in the stomach, and the pH of the gastrointestinal tract. Specific studies on the influence of environmental factors on iso rizatriptan’s action are limited .

Properties

IUPAC Name

N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-19(2)6-5-14-8-13-7-12(3-4-15(13)18-14)9-20-11-16-10-17-20/h3-4,7-8,10-11,18H,5-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKUUFDCAHYSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC2=C(N1)C=CC(=C2)CN3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175040
Record name N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208941-96-2
Record name N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208941-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rizatriptan impurity C [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208941962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIMETHYL-5-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-1H-INDOLE-2-ETHANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7C3579X6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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